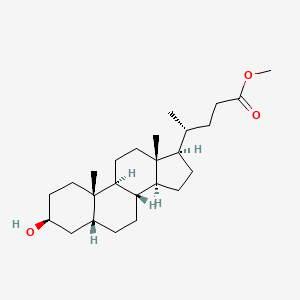![molecular formula C24H33NO4 B13413887 (1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol is a complex organic molecule with a unique structure It features a spiro connection between a dioxolane ring and a tetracyclic system, which includes a cyclobutylmethyl group and a methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro connection and the introduction of the cyclobutylmethyl and methoxy groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of an efficient industrial process would require extensive research and development to ensure the feasibility and economic viability of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The methoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced pharmacological properties.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique structure might impart desirable properties, such as increased stability or specific reactivity, to the final products.
Wirkmechanismus
The mechanism of action of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,7S)-Bicyclo[5.3.1]undecan-9-one semicarbazone
- 1-(1-Ethylcyclobutyl)methanamine
- 1,1-Cyclobutanedimethanol
Uniqueness
Compared to these similar compounds, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol stands out due to its spiro connection and the presence of both cyclobutylmethyl and methoxy groups
Eigenschaften
Molekularformel |
C24H33NO4 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol |
InChI |
InChI=1S/C24H33NO4/c1-27-19-6-5-18-13-21-24(26)8-7-23(28-11-12-29-23)16-22(24,20(18)14-19)9-10-25(21)15-17-3-2-4-17/h5-6,14,17,21,26H,2-4,7-13,15-16H2,1H3/t21-,22+,24+/m0/s1 |
InChI-Schlüssel |
KCDTYPUXBSBHKW-WMTXJRDZSA-N |
Isomerische SMILES |
COC1=CC2=C(C[C@H]3[C@]4([C@]2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


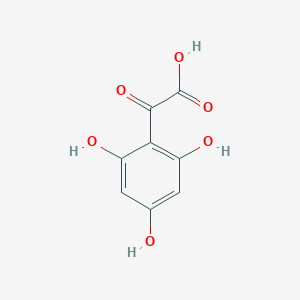
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

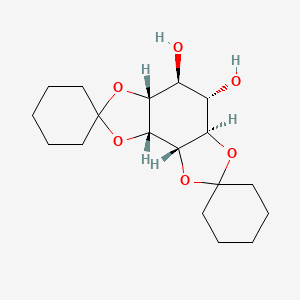
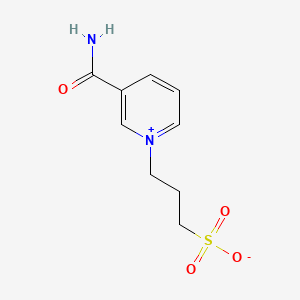

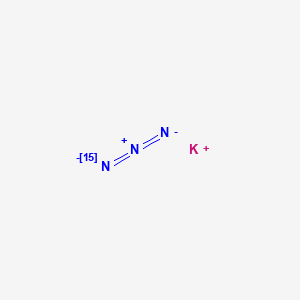
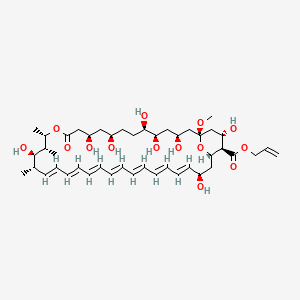
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
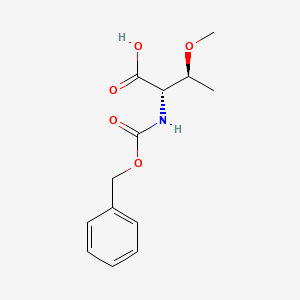
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
